![molecular formula C9H9NO3 B1395980 8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid CAS No. 1218197-94-4](/img/structure/B1395980.png)
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid
Overview
Description
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 . It is also known as toxicopyrroloisoindolinone.
Molecular Structure Analysis
The molecular structure of 8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid consists of a nine-membered ring with a carboxylic acid group attached. The InChI code for this compound is 1S/C9H9NO3/c11-8-4-3-7 (9 (12)13)10-5-1-2-6 (8)10/h1-2,5,7H,3-4H2, (H,12,13) .Physical And Chemical Properties Analysis
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid and its derivatives have been instrumental in the synthesis of various novel compounds. This process involves intricate chemical reactions such as 1,3-dipolar cycloaddition, palladium-mediated C-N coupling, intramolecular Heck cyclization, and thermal Claisen rearrangement. These reactions have led to the production of indolo- and furano-fused indolizinones, 1,2,3,6-tetrahydroindolizino[6,7-b]indol-5-ones, and methyl 2-methyl-8-oxo-5,6,7,8-tetrahydro-1-oxa-7a-aza-s-indacene-4-carboxylates. The diversity in the synthetic process showcases the chemical’s versatility and its significant role in organic synthesis (Mmutlane, Harris, & Padwa, 2005).
Catalyzed Arylation and Heteroarylation
The compound has been used in the selective palladium-catalyzed arylation and heteroarylation, presenting an efficient method for synthesizing 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines. This process assumes an electrophilic substitution pathway, offering a one-step synthesis route for these compounds (Gracia, Cazorla, Métay, Pellet-Rostaing, & Lemaire, 2009).
Single-Step Synthesis via Annulation
The compound has enabled the single-step synthesis of 5,6,7,8-tetrahydroindolizines through the annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. This process demonstrates the compound’s utility in streamlining synthetic procedures in organic chemistry (Capomolla, Lim, & Zhang, 2015).
Use in Organic Synthesis as Building Blocks
Microbiologically produced carboxylic acids, including oxo- and hydroxycarboxylic acids like 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid, serve as significant building blocks in organic synthesis. These acids are used to produce a wide range of products including hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids, showcasing the compound's vital role in the development of novel organic molecules (Aurich et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-indolizine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-4-3-7(9(12)13)10-5-1-2-6(8)10/h1-2,5,7H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDOPDLVDQINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CN2C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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